molecular formula C20H28O B12530225 5-Benzylidenetridec-6-en-4-one CAS No. 651726-64-6

5-Benzylidenetridec-6-en-4-one

Cat. No.: B12530225
CAS No.: 651726-64-6
M. Wt: 284.4 g/mol
InChI Key: PQQFZUQZSYZVIP-UHFFFAOYSA-N
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Description

5-Benzylidenetridec-6-en-4-one is an organic compound characterized by a benzylidene group attached to a tridecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidenetridec-6-en-4-one typically involves the condensation of benzaldehyde with tridec-6-en-4-one under basic conditions. This reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidenetridec-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Benzylidene carboxylic acids or ketones.

    Reduction: Benzylidene alcohols or alkanes.

    Substitution: Halogenated benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzylidenetridec-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylideneimidazo-4-one: Shares a similar benzylidene group but has an imidazole ring.

    5-Benzylidene-2-phenylthiazol-4-one: Contains a thiazole ring instead of a tridecene backbone.

Uniqueness

5-Benzylidenetridec-6-en-4-one is unique due to its long tridecene backbone, which imparts distinct chemical and physical properties compared to other benzylidene derivatives

Biological Activity

5-Benzylidenetridec-6-en-4-one (CAS Number: 651726-64-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Molecular Characteristics:

  • Molecular Formula: C20H28O
  • Molecular Weight: 284.4 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)CCC
PropertyValue
CAS No.651726-64-6
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves a condensation reaction between benzaldehyde and tridec-6-en-4-one under basic conditions. Common catalysts include sodium hydroxide or potassium hydroxide, with solvents like ethanol or methanol being utilized. The product can be purified through recrystallization or column chromatography. On an industrial scale, continuous flow processes and microwave-assisted synthesis have been explored to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, indicating potential anticancer properties. The exact molecular pathways and targets are still under investigation, but its structure allows for significant interactions within biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Case studies have evaluated the compound's effectiveness against different cancer cell lines. For instance, it has been tested against breast cancer cells where it demonstrated cytotoxic effects by inducing apoptosis. The compound's ability to disrupt cellular processes in cancer cells highlights its potential as a lead compound for anticancer drug development .

Case Studies

Case Study 1: Anticancer Activity
A study investigating the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, characterized by increased levels of caspase activation and DNA fragmentation.

Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting robust antimicrobial activity that warrants further exploration for therapeutic applications.

Comparison with Similar Compounds

This compound can be compared with other benzylidene derivatives in terms of biological activity:

CompoundStructure TypeNotable Activity
5-Benzylideneimidazo-4-one Imidazole ringAntimicrobial
5-Benzylidene-2-phenylthiazol-4-one Thiazole ringAnticancer
This compound Tridecene backboneAntimicrobial, Anticancer

Properties

CAS No.

651726-64-6

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

5-benzylidenetridec-6-en-4-one

InChI

InChI=1S/C20H28O/c1-3-5-6-7-8-12-16-19(20(21)13-4-2)17-18-14-10-9-11-15-18/h9-12,14-17H,3-8,13H2,1-2H3

InChI Key

PQQFZUQZSYZVIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)CCC

Origin of Product

United States

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